An In-depth Technical Guide to Diphenyl Succinate (CAS 621-14-7)
An In-depth Technical Guide to Diphenyl Succinate (CAS 621-14-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl succinate (B1194679) (CAS 621-14-7), also known as butanedioic acid, diphenyl ester, is a chemical compound with the molecular formula C16H14O4.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It also touches upon the biological significance of related compounds and available toxicological data. This document is intended to serve as a technical resource for professionals in research and development.
Physicochemical Properties
Diphenyl succinate is a white solid at room temperature.[4] Its core physical and chemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Unit | Source |
| Molecular Formula | C16H14O4 | [1][3][5] | |
| Molecular Weight | 270.28 | g/mol | [1][2][3][5] |
| CAS Number | 621-14-7 | [1][2][3][5] | |
| Melting Point | 121 | °C | [1][6] |
| Boiling Point (estimated) | 330 | °C | [1] |
| Density (estimated) | 1.198 - 1.212 | g/cm³ | [1][6] |
| Flash Point (estimated) | 211.6 | °C | [1][6] |
| Vapor Pressure at 25°C | 3.36E-07 | mmHg | [1] |
| logP (octanol/water) | 2.978 - 3.200 | [5] | |
| Water Solubility (log10WS) | -3.75 | mol/l | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes available spectroscopic information for diphenyl succinate.
| Spectroscopy Type | Data Highlights | Source |
| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum for Diphenyl succinate, which is essential for identifying functional groups. | [3] |
| NMR Spectroscopy | While specific spectra for Diphenyl succinate are not detailed in the provided results, standard 1H and 13C NMR would be expected to show signals corresponding to the phenyl and succinyl moieties. | [7] |
| Mass Spectrometry (MS) | The molecular weight of 270.28 g/mol is a key parameter determined by mass spectrometry. | [1][2][3][5] |
Synthesis and Experimental Protocols
Diphenyl succinate is typically synthesized via the Fischer esterification of succinic acid with phenol (B47542). A general protocol for the synthesis of related succinate esters involves reacting succinic acid with an excess of the corresponding alcohol in the presence of an acid catalyst and removing the water formed during the reaction.[8]
General Experimental Protocol: Fischer Esterification
A common and effective method for synthesizing diallyl succinate, a related compound, is through the Fischer esterification of succinic acid with allyl alcohol. This principle can be adapted for the synthesis of diphenyl succinate using phenol. The reaction is typically driven to completion by using an excess of one reactant or by removing the water as it forms, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[8][9]
Materials:
-
Succinic acid
-
Phenol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[8]
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate[8]
Procedure:
-
Combine succinic acid, a molar excess of phenol, a catalytic amount of the acid catalyst, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[8][9]
-
Heat the mixture to reflux. The water produced from the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[9]
-
Continue the reaction until no more water is collected, indicating the reaction is complete.[8][9]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water and brine.[8][9]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[8]
-
Filter off the drying agent and remove the solvent and excess phenol under reduced pressure.
-
The crude diphenyl succinate can be further purified by recrystallization or column chromatography to yield the final product.
Applications
Diphenyl succinate serves as a valuable monomer and intermediate in the synthesis of various polymers, particularly biodegradable polyesters.
Polymer Synthesis
Diphenyl succinate and related succinate esters are important in the synthesis of polymers like poly(butylene succinate) (PBS).[10] PBS is a biodegradable aliphatic polyester (B1180765) produced through the polycondensation of succinic acid or its derivatives with 1,4-butanediol.[10] The transesterification route, which can involve diphenyl succinate, is a common method for synthesizing PBS.[10]
Biological Activity and Toxicology
While information on the specific biological activity of diphenyl succinate is limited, structurally related compounds are subjects of significant research, particularly in agriculture and drug development.
Succinate Dehydrogenase Inhibition
Compounds structurally related to diphenyl succinate, such as diphenyl ether hydrazone derivatives, are being investigated as potent Succinate Dehydrogenase Inhibitors (SDHIs).[10] Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[11][12][13] Inhibition of SDH can disrupt cellular respiration, making it a key target for the development of fungicides.[11][12][13][14] Research has shown that novel diphenyl ether formylhydrazine (B46547) and N-(alkoxy)diphenyl ether carboxamide derivatives exhibit significant antifungal activity by inhibiting SDH.[11][12][13]
Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, diphenyl succinate is classified as a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] The available Safety Data Sheet (SDS) indicates that the toxicological properties have not been thoroughly investigated. It is recommended to handle this chemical with standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and to ensure adequate ventilation.[6]
Conclusion
Diphenyl succinate (CAS 621-14-7) is a well-defined chemical compound with established physicochemical properties. Its primary application lies in polymer chemistry as a monomer for biodegradable polyesters. While the direct biological activity of diphenyl succinate is not extensively documented, its structural analogs are of significant interest as succinate dehydrogenase inhibitors for fungicidal applications. As with any laboratory chemical, it should be handled with care in accordance with safety guidelines. This guide provides a foundational understanding for researchers and professionals working with or considering the use of diphenyl succinate in their applications.
References
- 1. chembk.com [chembk.com]
- 2. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl succinate [webbook.nist.gov]
- 4. Succinic acid - Wikipedia [en.wikipedia.org]
- 5. Diphenyl succinate (CAS 621-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [guidechem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Diphenyl Succinate Supplier|CAS 621-14-7|RUO [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
